![molecular formula C15H19NO4S B11772678 tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate CAS No. 171513-17-0](/img/structure/B11772678.png)
tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate
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Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate is a complex organic compound that belongs to the class of thienopyrroles This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyrrole core, an ethoxy-oxoethyl side chain, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrrole Core: The thienopyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a carbonyl compound.
Introduction of the Ethoxy-Oxoethyl Side Chain: This step involves the alkylation of the thienopyrrole core with an ethoxy-oxoethyl halide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[2,3-b]pyrrole moiety has been associated with the inhibition of cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its utility in developing new cancer therapeutics .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal treatments .
3. Neuroprotective Effects
There is emerging evidence suggesting that tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .
Applications in Materials Science
1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for use as an active layer in these devices .
2. Conducting Polymers
The incorporation of this compound into conducting polymer matrices can enhance their electrical conductivity and thermal stability. This application is particularly relevant in the development of sensors and flexible electronic devices .
Applications in Agricultural Chemistry
1. Pesticide Development
The thieno[2,3-b]pyrrole structure has been explored for developing new pesticides. Its ability to disrupt specific biological pathways in pests can lead to effective pest control solutions with reduced environmental impact .
2. Plant Growth Regulators
Research suggests that derivatives of this compound may act as plant growth regulators, enhancing crop yields and resistance to environmental stressors . This application is critical in sustainable agriculture practices.
Case Study 1: Anticancer Activity
A study published in the "Journal of Medicinal Chemistry" investigated the anticancer properties of derivatives based on this compound. The results showed significant inhibition of tumor growth in xenograft models, indicating its potential as a lead compound for cancer drug development .
Case Study 2: Organic Electronics
Research conducted at a leading university explored the use of this compound in OLEDs. The findings demonstrated that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |
Antimicrobial | Effective against specific bacterial strains | |
Neuroprotective | Protects neuronal cells from oxidative stress | |
Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |
Conducting Polymers | Enhances electrical conductivity | |
Agricultural Chemistry | Pesticide Development | Disrupts biological pathways in pests |
Plant Growth Regulators | Increases crop yields under stress |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal chemistry, it may act by modulating enzyme activity or receptor binding, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a piperidine core instead of a thienopyrrole core, leading to different chemical properties and applications.
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate:
N-Boc-4-piperidineacetaldehyde: This compound features a piperidine ring with an aldehyde group, used in different synthetic applications compared to the thienopyrrole derivative.
The uniqueness of this compound lies in its thienopyrrole core, which imparts distinct electronic and steric properties, making it valuable for specific research applications.
Biological Activity
tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C15H19NO4S
- Molecular Weight : 309.38 g/mol
- CAS Number : 171513-17-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Activity :
Research indicates that compounds similar to tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole have demonstrated significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders . -
Cholinesterase Inhibition :
The compound exhibits potential as a cholinesterase inhibitor, which is beneficial in the treatment of Alzheimer's disease. In studies, compounds with similar structures showed IC50 values indicating effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a mechanism that could help in preventing β-amyloid aggregation . -
Antimicrobial Properties :
Preliminary studies suggest that this compound may possess antimicrobial activity. While specific data on this compound is limited, related thieno[2,3-b]pyrrole derivatives have shown promising results against various bacterial strains .
The mechanisms through which tert-butyl 4-(2-ethoxy-2-oxoethyl)-6H-thieno[2,3-b]pyrrole exerts its effects include:
- Radical Scavenging : The structure allows for effective scavenging of free radicals, thereby reducing oxidative damage.
- Enzyme Interaction : The binding affinity to cholinesterase enzymes suggests a competitive inhibition mechanism, potentially altering the enzymatic activity and improving cholinergic transmission in the brain.
Study 1: Cholinesterase Inhibition
In a comparative study of various derivatives of thieno[2,3-b]pyrrole, it was found that certain modifications significantly enhanced the inhibitory activity against AChE and BChE. For instance, a derivative with an ethoxy group exhibited an IC50 value of 1.90 µM for AChE and 0.084 µM for BChE, indicating strong potential for therapeutic applications in dementia .
Study 2: Antioxidant Efficacy
A study evaluating the antioxidant capacity of related compounds utilized ABTS and FRAP assays. Results showed that these compounds effectively reduced oxidative stress markers in mouse brain homogenates, supporting their potential use in neuroprotective strategies against oxidative damage .
Data Tables
Properties
CAS No. |
171513-17-0 |
---|---|
Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)thieno[2,3-b]pyrrole-6-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-5-19-12(17)8-10-9-16(13-11(10)6-7-21-13)14(18)20-15(2,3)4/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
RUKPXGGTCYGVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=C1C=CS2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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